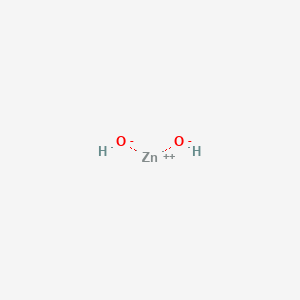

ZINC;dihydroxide

Description

Properties

IUPAC Name |

zinc;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZADUVQMDAIAO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-58-1 | |

| Record name | Zinc hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Zinc Dihydroxide Nanoparticles via Precipitation

For Researchers, Scientists, and Drug Development Professionals

The precipitation method stands as a cornerstone for the synthesis of zinc dihydroxide (Zn(OH)₂) nanoparticles, offering a simple, cost-effective, and scalable route to obtaining this crucial precursor for zinc oxide (ZnO) nanomaterials and for direct applications leveraging its unique properties. This guide provides a comprehensive overview of the synthesis process, detailing experimental protocols, the influence of critical parameters, and quantitative data to aid in the reproducible and controlled fabrication of Zn(OH)₂ nanoparticles.

Core Principles of Precipitation Synthesis

The synthesis of zinc dihydroxide nanoparticles via precipitation is fundamentally a straightforward chemical process. It involves the reaction of a soluble zinc salt (the precursor) with a base (the precipitating agent) in a suitable solvent. The addition of the base increases the pH of the solution, leading to the supersaturation and subsequent precipitation of insoluble zinc dihydroxide. The general chemical reaction can be represented as:

Zn²⁺(aq) + 2OH⁻(aq) → Zn(OH)₂(s)

The characteristics of the resulting Zn(OH)₂ nanoparticles, including their size, morphology, and crystallinity, are intricately linked to a variety of experimental parameters that control the nucleation and growth phases of the precipitation process.

Experimental Protocols

Below are detailed methodologies for the synthesis of zinc dihydroxide nanoparticles, derived from established research. These protocols highlight the versatility of the precipitation method.

Protocol 1: Aqueous Synthesis using Zinc Nitrate (B79036) and Sodium Hydroxide (B78521)

This protocol describes a common aqueous precipitation method at room temperature.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of zinc nitrate by dissolving the appropriate amount of Zn(NO₃)₂·6H₂O in deionized water. Stir the solution until the salt is completely dissolved.

-

Precipitating Agent Preparation: Prepare a 0.4 M aqueous solution of sodium hydroxide.

-

Precipitation: Slowly add the NaOH solution dropwise to the zinc nitrate solution under vigorous and constant stirring. A white precipitate of zinc dihydroxide will form immediately.

-

Aging: Continue stirring the suspension for a period of 2 hours at room temperature to allow for the aging of the precipitate, which can lead to more uniform particle sizes.

-

Washing: Separate the precipitate from the solution by centrifugation at 5000 rpm for 20 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step three times to remove any unreacted ions.

-

Final Wash: Perform a final wash with absolute ethanol (B145695) to aid in the drying process.

-

Drying: Dry the obtained white powder in an oven at 60-80°C to obtain zinc dihydroxide nanoparticles. Note: Higher temperatures will lead to the calcination of Zn(OH)₂ to ZnO.

Protocol 2: Synthesis using Zinc Acetate (B1210297) and Urea (B33335)

This protocol utilizes urea as a precipitating agent, which decomposes upon heating to provide a gradual release of hydroxide ions.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a 0.5 M aqueous solution of zinc acetate by dissolving the salt in deionized water with constant stirring for 30 minutes.

-

Precipitating Agent Preparation: Prepare a 1.0 M aqueous solution of urea with constant stirring for 30 minutes.

-

Precipitation: Heat the zinc acetate solution to 70°C. Add the urea solution dropwise to the heated zinc acetate solution under vigorous stirring.

-

Reaction: Maintain the reaction temperature at 70°C and continue stirring for 2 hours to ensure the complete growth of the nanoparticles. A whitish, cloudy precipitate will form.

-

Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Wash the precipitate multiple times with distilled water to remove impurities.

-

Drying: Dry the resulting product in an oven at a temperature below 100°C to yield zinc dihydroxide nanoparticles.

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the quantitative impact of key experimental parameters on the resulting zinc dihydroxide and, in some cases, the subsequently formed zinc oxide nanoparticles. This data is crucial for tailoring the synthesis to achieve desired nanoparticle characteristics.

Table 1: Effect of Zinc Precursor on Nanoparticle Properties

| Zinc Precursor | Precipitating Agent | Resulting Particle Size (nm) | Morphology | Reference |

| Zinc Acetate | Sodium Hydroxide | 10 ± 2 | Spherical | [1] |

| Zinc Nitrate | Potassium Hydroxide | 20 - 40 | Moderate distribution | [2] |

| Zinc Sulfate | Sodium Hydroxide | 74.86 (wt%) | Not specified | [3] |

| Zinc Chloride | Sodium Hydroxide | 20 - 350 | Spherical to rod-like | [4] |

Table 2: Influence of pH on Nanoparticle Characteristics

| Zinc Precursor | Precipitating Agent | pH | Resulting Particle Size (nm) | Morphology | Reference |

| Zinc Acetate | Sodium Hydroxide | 7 | 16 | Hexagonal nanorods | [5] |

| Zinc Acetate | Sodium Hydroxide | 9 | 31 | Hexagonal nanorods | [5] |

| Zinc Acetate | Sodium Hydroxide | 10.5 | - | Plate-like | [5] |

| Zinc Acetate | Sodium Hydroxide | 12.5 | - | Plate-like | [5] |

| Zinc Nitrate | Hexamethylenetetramine | 6.4 - 7.3 | - | Nanorods | [6] |

Table 3: Role of Temperature in Nanoparticle Synthesis

| Zinc Precursor | Precipitating Agent | Reaction Temperature (°C) | Resulting Particle Size (nm) | Morphology | Reference |

| Zinc Chloride | Sodium Hydroxide | 80 | - | Spherical | [7] |

| Zinc Chloride | Sodium Hydroxide | >80 | Increases with temperature | Rod-like to polygonal | [7] |

| Zinc Nitrate | Urea | 70 | 30 - 50 (after calcination) | Spherical | |

| Zinc Acetate | - | 370 | 120 | Spherical | [8] |

| Zinc Acetate | - | 420 | 100 | Columnar | [8] |

| Zinc Acetate | - | 470 | 45 | Rod-like | [8] |

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical relationships in the precipitation synthesis of zinc dihydroxide nanoparticles and a typical experimental workflow.

Caption: Logical flow of zinc dihydroxide nanoparticle formation.

Caption: Experimental workflow for Zn(OH)2 nanoparticle synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. phytojournal.com [phytojournal.com]

- 4. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of pH values on surface Morphology and Particle size variation in ZnO Nanoparticles Synthesised by co-precipitation Method | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Influence of Temperature Parameters on Morphological Characteristics of Plasma Deposited Zinc Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrothermal Synthesis of Zinc Hydroxide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrothermal synthesis of zinc hydroxide (B78521) (Zn(OH)₂) nanostructures. The document details the underlying chemical principles, experimental protocols, and the influence of various synthesis parameters on the morphology and properties of the resulting nanomaterials. This information is critical for the controlled fabrication of Zn(OH)₂ nanostructures for diverse applications, including in the pharmaceutical and biomedical fields.

Introduction to Hydrothermal Synthesis of Zn(OH)₂

Hydrothermal synthesis is a versatile and widely employed method for the preparation of a variety of inorganic nanomaterials, including metal hydroxides and oxides. The process involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, typically an autoclave.[1][2] This technique offers several advantages, such as the ability to produce highly crystalline and pure products with controlled morphology and size distribution.[3]

For the synthesis of Zn(OH)₂, the hydrothermal method typically involves the reaction of a zinc salt precursor with an alkaline solution. The resulting zinc hydroxide can exist in several polymorphic forms, with ε-Zn(OH)₂ (wulfingite) being a common metastable phase that can subsequently transform into the more stable zinc oxide (ZnO) under hydrothermal conditions.[4][5] The ability to control the synthesis parameters allows for the targeted production of specific Zn(OH)₂ nanostructures, such as nanorods, nanosheets, and hierarchical flower-like architectures.[6][7][8]

General Experimental Workflow

The hydrothermal synthesis of Zn(OH)₂ nanostructures follows a general workflow that can be adapted based on the desired outcome. The key steps are outlined below.

Caption: General experimental workflow for the hydrothermal synthesis of Zn(OH)₂ nanostructures.

Key Synthesis Parameters and Their Influence

The morphology, size, and crystallinity of the synthesized Zn(OH)₂ nanostructures are highly dependent on several experimental parameters. Understanding the role of each parameter is crucial for achieving reproducible and controlled synthesis.

Zinc Precursor

The choice of the zinc salt precursor can significantly influence the final product. Different anions in the precursor salt affect the formation and growth kinetics of the Zn(OH)₂ crystals.[9][10]

-

Zinc Acetate (B1210297) (Zn(CH₃COO)₂): Often used due to its moderate reactivity. The acetate ions can also act as capping agents, influencing the growth of specific crystal facets.[1][11]

-

Zinc Nitrate (B79036) (Zn(NO₃)₂): A common precursor that readily provides Zn²⁺ ions in solution. The nitrate ions are generally considered non-coordinating and have less of a directing effect on the morphology compared to other anions.[4][5]

-

Zinc Chloride (ZnCl₂): Can lead to the formation of intermediate phases like simonkolleite (Zn₅(OH)₈Cl₂·H₂O), which then transforms into ZnO. This can result in different final morphologies compared to other precursors.[12][9]

Alkaline Solution

The type and concentration of the alkaline solution determine the pH of the reaction mixture and the concentration of hydroxide ions (OH⁻), which are essential for the formation of Zn(OH)₂.[13]

-

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): Strong bases that provide a high concentration of OH⁻ ions, leading to rapid precipitation of Zn(OH)₂.[5][11]

-

Ammonia (B1221849) (NH₃·H₂O): A weaker base that also acts as a complexing agent, forming [Zn(NH₃)₄]²⁺ complexes. The slow release of OH⁻ from the hydrolysis of ammonia can lead to more controlled growth of nanostructures.[8]

Reaction Temperature and Time

Temperature and time are critical parameters in hydrothermal synthesis, affecting both the kinetics of the reaction and the thermodynamics of crystal growth.[14][15][16]

-

Temperature: Higher temperatures generally lead to faster reaction rates and can promote the transformation of metastable Zn(OH)₂ phases into ZnO.[6] The crystallinity and size of the nanostructures also tend to increase with temperature.[6][17]

-

Time: The reaction time influences the completion of the reaction and the growth of the nanostructures. Longer reaction times can lead to the growth of larger particles and may also result in a phase transformation from Zn(OH)₂ to ZnO.[14][18]

pH of the Solution

The pH of the growth solution plays a crucial role in determining the morphology of the final product by influencing the zinc species present in the solution.[6][8]

Caption: Influence of pH on the resulting morphology of Zn(OH)₂/ZnO nanostructures.

At different pH values, various zinc hydroxyl complexes such as [Zn(OH)]⁺, Zn(OH)₂, [Zn(OH)₃]⁻, and [Zn(OH)₄]²⁻ can be formed. The dominant species influences the nucleation and growth process. For instance, well-formed hexagonal pellets of ZnO have been obtained at a pH of 8.0-8.5, while strongly basic conditions (pH 11.0 and 13.5) resulted in smaller, elongated particles.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the hydrothermal synthesis of Zn(OH)₂ nanostructures with different morphologies.

Synthesis of Zn(OH)₂/ZnO Nanorods

This protocol is adapted from a method for synthesizing ZnO nanorods, where Zn(OH)₂ is an intermediate.[11][19]

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare a 0.1 M aqueous solution of zinc acetate dihydrate.

-

Prepare a 0.2 M aqueous solution of sodium hydroxide.

-

Slowly add the NaOH solution to the zinc acetate solution under vigorous stirring. A milky white precipitate of Zn(OH)₂ will form.

-

Continue stirring the mixture for 2 hours at room temperature.

-

Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 120 °C for 12 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white product by centrifugation at 10,100 rpm and wash it several times with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Dry the final product at 60 °C for 24 hours.

Synthesis of Flower-like Zn(OH)₂/ZnO Superstructures

This protocol is based on a temperature-controlled synthesis using a capping agent.[6]

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Citric acid

-

Deionized water

Procedure:

-

Dissolve 4.4 g of zinc acetate dihydrate in 1320 mL of deionized water with stirring.

-

In a separate beaker, dissolve 2.4 g of NaOH and 0.4 g of citric acid in 40 mL of deionized water.

-

Slowly drop the NaOH/citric acid solution into the zinc acetate solution while stirring vigorously.

-

Transfer the final mixture to a Teflon-lined steel autoclave.

-

Heat the autoclave to 110-120 °C for 12 hours to obtain flower-like structures.

-

Follow steps 7-9 from the nanorod synthesis protocol for product recovery and drying.

Quantitative Data Summary

The following tables summarize the quantitative data on the influence of synthesis parameters on the properties of the resulting nanostructures, as reported in the literature.

Table 1: Effect of Hydrothermal Temperature on ZnO Crystallite Size (from Zn(OH)₂ precursor) [6]

| Synthesis Temperature (°C) | Crystallite Size (nm) |

| 100 | 16.80 |

| 110 | 20.35 |

| 120 | 22.80 |

| 160 | 38.50 |

| 180 | 45.30 |

| 200 | 56.15 |

Table 2: Influence of pH on ZnO Particle Size Distribution (Hydrothermal Synthesis at 160 °C) [6]

| pH | d10 (µm) | d50 (µm) | d90 (µm) |

| 7.5 | 0.49 | 1.93 | 4.88 |

| 8.0 | 0.53 | 1.83 | 4.19 |

| 8.5 | 0.54 | 1.76 | 3.86 |

| 9.0 | 0.51 | 1.63 | 3.55 |

| 11.0 | 0.38 | 0.81 | 1.80 |

| 13.5 | 0.34 | 0.69 | 1.34 |

Reaction Mechanism

The formation of Zn(OH)₂ and its subsequent transformation to ZnO in a hydrothermal environment is a multi-step process.

Caption: Proposed mechanism for the formation of ZnO nanostructures from Zn(OH)₂ under hydrothermal conditions.

Initially, upon mixing the zinc precursor and the alkaline solution, amorphous or crystalline Zn(OH)₂ precipitates.[20] Under hydrothermal conditions (elevated temperature and pressure), the Zn(OH)₂ can undergo transformation to ZnO through different pathways:

-

Dissolution-Reprecipitation: Zn(OH)₂ dissolves in the alkaline solution to form soluble zincate ions, such as [Zn(OH)₄]²⁻. These complex ions then decompose and reprecipitate as ZnO.[20]

-

In-situ Crystallization: Solid-state transformation where Zn(OH)₂ directly dehydrates to form ZnO without dissolving.[20]

The dominant mechanism depends on the specific reaction conditions, such as temperature, pressure, and pH. The morphology of the final ZnO product is a result of the interplay between these formation pathways and the preferential growth of certain crystal faces.

Conclusion

The hydrothermal method is a powerful and tunable approach for the synthesis of Zn(OH)₂ nanostructures. By carefully controlling key parameters such as the choice of precursors, temperature, time, and pH, it is possible to fabricate a wide range of morphologies with high crystallinity and purity. The detailed protocols and understanding of the underlying mechanisms presented in this guide provide a solid foundation for researchers to develop and optimize the synthesis of Zn(OH)₂ nanostructures for their specific applications in drug development and other scientific fields.

References

- 1. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization [mdpi.com]

- 2. scientific.net [scientific.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Hittite Journal of Science and Engineering » Submission » Effect of Precursor Type on Zinc Oxide Formation and Morphology Development during Hydrothermal Synthesis [dergipark.org.tr]

- 11. jnu.ac.bd [jnu.ac.bd]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ias.ac.in [ias.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of Wülfingite (ε-Zn(OH)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of wülfingite (ε-Zn(OH)₂), an orthorhombic polymorph of zinc hydroxide (B78521).[1][2] The document collates crystallographic data from X-ray and neutron diffraction studies, details experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural determination.

Crystallographic Data

The crystal structure of wülfingite has been determined through single-crystal X-ray diffraction and neutron diffraction studies.[1] It crystallizes in the orthorhombic space group P2₁2₁2₁, with four formula units per unit cell.[1][2] Key crystallographic parameters from various studies are summarized below for comparative analysis.

Unit Cell Parameters

The lattice parameters of wülfingite have been reported from different diffraction experiments. The values are consistent across studies, reflecting the well-defined nature of its crystal lattice.

| Parameter | Value (Stahl et al., 1998)[3] | Value (Jacobs et al., 2005)[3] | Value (Mindat.org)[1] |

| a (Å) | 8.473 | 8.4880 | 8.490 |

| b (Å) | 5.143 | 5.14641 | 5.162 |

| c (Å) | 4.905 | 4.90855 | 4.917 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 213.88 | 214.68 | 215.49 |

Atomic Coordinates and Displacement Parameters

The atomic positions within the wülfingite unit cell have been determined with high precision. The following tables present the fractional atomic coordinates and anisotropic displacement parameters (Uij) from a single-crystal X-ray diffraction study by Stahl et al. (1998) and a neutron diffraction study by Jacobs et al. (2005).

Table 1: Fractional Atomic Coordinates from Stahl et al. (1998) (X-ray Diffraction) [3]

| Atom | x | y | z |

| Zn | 0.07096 | 0.64832 | 0.62420 |

| O1 | 0.1155 | 0.1256 | 0.0795 |

| O2 | 0.1670 | 0.3172 | 0.7198 |

| H1 | 0.501 | 0.36 | 0.857 |

| H2 | 0.28 | 0.79 | 0.170 |

Table 2: Anisotropic Displacement Parameters (Ų) from Stahl et al. (1998) (X-ray Diffraction) [3]

| Atom | U(1,1) | U(2,2) | U(3,3) | U(1,2) | U(1,3) | U(2,3) |

| Zn | 0.01323 | 0.01253 | 0.01256 | 0.0002 | 0.0003 | 0.0005 |

| O1 | 0.0132 | 0.0164 | 0.0148 | 0.0018 | 0.0011 | 0.0008 |

| O2 | 0.0179 | 0.0118 | 0.0149 | 0.0025 | 0.0035 | 0.0016 |

Table 3: Fractional Atomic Coordinates from Jacobs et al. (2005) (Neutron Diffraction, T=298K) [3]

| Atom | x | y | z |

| Zn | 0.0710 | 0.6500 | 0.6239 |

| O1 | 0.1166 | 0.1278 | 0.0792 |

| O2 | 0.1660 | 0.3178 | 0.7197 |

| D1 | 0.4734 | 0.3593 | 0.8420 |

| D2 | 0.2587 | 0.8162 | 0.1506 |

Table 4: Anisotropic Displacement Parameters (Ų) from Jacobs et al. (2005) (Neutron Diffraction, T=298K) [3]

| Atom | U(1,1) | U(2,2) | U(3,3) | U(1,2) | U(1,3) | U(2,3) |

| Zn | 0.0065 | 0.0116 | 0.0102 | -0.0062 | 0.0002 | 0.0035 |

| O1 | 0.0072 | 0.017 | 0.012 | -0.0026 | -0.0047 | 0.0039 |

| O2 | 0.0160 | 0.0077 | 0.0144 | 0.0023 | 0.0024 | 0.0038 |

| D1 | 0.0206 | 0.0303 | 0.021 | 0.0039 | -0.0006 | 0.0010 |

| D2 | 0.028 | 0.021 | 0.0236 | 0.0032 | -0.0018 | 0.0018 |

Experimental Protocols

Synthesis of ε-Zn(OH)₂ Single Crystals

High-quality single crystals of wülfingite suitable for diffraction studies can be synthesized via a precipitation method. A common protocol involves the controlled titration of an alkaline solution into a zinc salt solution under cooled conditions to promote slow crystal growth.

Methodology:

-

Precursor Preparation: Prepare a zinc nitrate (B79036) aqueous solution (e.g., 0.33 M) and a super-concentrated sodium hydroxide aqueous solution (e.g., 2.4 M).

-

Controlled Precipitation: Place the zinc nitrate solution in an ice bath to lower the temperature. Slowly titrate the sodium hydroxide solution into the zinc nitrate solution while stirring. The formation of a white precipitate of ε-Zn(OH)₂ will be observed.

-

Crystal Washing: The resulting crystals should be washed several times with double-distilled water and then with ethanol. This can be achieved by centrifugation, decanting the supernatant, and resuspending the crystals in the washing solvent.

-

Drying: The washed crystals are then dried under vacuum to yield a homogeneous white polycrystalline powder, from which single crystals can be selected for diffraction analysis.

X-ray and Neutron Diffraction

The determination of the crystal structure of wülfingite relies on single-crystal X-ray and neutron diffraction techniques. While the specific instrumental details from the seminal studies are not fully available, a general experimental workflow can be outlined.

General Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of ε-Zn(OH)₂ is selected under a microscope and mounted on a goniometer head.

-

Data Collection:

-

X-ray Diffraction: The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected on an area detector as the crystal is rotated. Data collection is typically performed at room temperature.

-

Neutron Diffraction: For precise localization of hydrogen/deuterium atoms, neutron diffraction is employed. A larger single crystal is placed in a neutron beam generated by a nuclear reactor or spallation source. Data are collected using a neutron-sensitive detector.

-

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and isotropic or anisotropic displacement parameters. The final refinement quality is assessed by parameters such as the R-factor.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural determination of wülfingite.

Caption: Workflow for the synthesis and crystal structure determination of wülfingite.

Caption: Relationship between wülfingite properties and characterization methods.

References

"physicochemical properties of amorphous zinc dihydroxide"

An In-depth Technical Guide to the Physicochemical Properties of Amorphous Zinc Dihydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc dihydroxide (Zn(OH)₂), an inorganic compound with the chemical formula Zn(OH)₂, is a material of significant scientific and industrial interest. While it can exist in several crystalline polymorphic forms, its amorphous state presents unique physicochemical properties that are particularly relevant in fields ranging from materials science to pharmaceuticals.[1][2] Amorphous zinc dihydroxide typically appears as a white, gelatinous, or powdered solid and is distinguished from its crystalline counterparts by the absence of long-range atomic order.[3][4] This lack of a defined crystal lattice imparts distinct characteristics regarding solubility, reactivity, and thermal stability.

This technical guide provides a comprehensive overview of the core physicochemical properties of amorphous zinc dihydroxide. It details common synthesis and characterization methodologies, presents quantitative data in a structured format, and explores its applications, with a particular focus on its emerging role in drug development as a biocompatible carrier and active agent.[5][6]

Physicochemical Properties

The properties of amorphous zinc dihydroxide are a direct consequence of its disordered atomic structure. It is an amphoteric hydroxide (B78521), meaning it is soluble in both strong acids and alkalis.[7][8]

General Properties

A summary of the key physical and chemical properties of zinc dihydroxide is provided in the table below. It is important to note that some properties, like the melting point, represent a decomposition temperature for this compound.

| Property | Value | References |

| Appearance | White amorphous powder; gelatinous solid | [1][3][7] |

| Chemical Formula | Zn(OH)₂ | [3] |

| Molar Mass | 99.424 g/mol | [1][3][8] |

| Density | 3.053 g/cm³ | [3][7] |

| Melting Point | 125 °C (Decomposition) | [3][7][8] |

| Solubility in Water | Practically insoluble | [3][7] |

| Solubility Product (Ksp) | 3.0 × 10⁻¹⁷ | [8] |

| Thermal Decomposition | Decomposes to ZnO and H₂O at ~120-125 °C | [7] |

Solubility and Amphoteric Behavior

A defining characteristic of zinc dihydroxide is its amphoteric nature.[8] It reacts with acids to form zinc salts and with strong bases to form zincate ions.

-

In Acid: Zn(OH)₂ + 2H⁺ → Zn²⁺ + 2H₂O

-

In Base: Zn(OH)₂ + 2OH⁻ → [Zn(OH)₄]²⁻ (Tetrahydroxozincate ion)

Unlike aluminum and lead hydroxides, zinc dihydroxide also exhibits solubility in excess aqueous ammonia, where it forms a colorless, water-soluble ammine complex.[1][8] This property is often utilized in qualitative analytical chemistry.

Thermal Stability

Amorphous zinc dihydroxide has limited thermal stability. Thermogravimetric analysis (TGA) shows a significant weight loss beginning around 100-120 °C, which corresponds to a dehydration process where it decomposes into the more stable zinc oxide (ZnO) and water.[7][9] This transformation is an endothermic process, as confirmed by Differential Scanning Calorimetry (DSC).[9]

Synthesis and Characterization Workflow

The preparation and verification of amorphous zinc dihydroxide follow a structured workflow, from synthesis via chemical precipitation to characterization using various analytical techniques to confirm its amorphous nature and purity.

Caption: General workflow for the synthesis and subsequent characterization of amorphous zinc dihydroxide.

Experimental Protocols

Synthesis by Chemical Precipitation

A common and straightforward method for synthesizing amorphous zinc dihydroxide is through a precipitation reaction.[3]

-

Preparation of Solutions: Prepare an aqueous solution of a soluble zinc salt (e.g., 0.5 M zinc sulfate (B86663), ZnSO₄) and a separate aqueous solution of a strong base (e.g., 1.0 M sodium hydroxide, NaOH).

-

Precipitation: Slowly add the sodium hydroxide solution dropwise to the zinc sulfate solution under constant, vigorous stirring at room temperature. A white, gelatinous precipitate of zinc dihydroxide will form. The reaction is: ZnSO₄(aq) + 2NaOH(aq) → Zn(OH)₂(s) + Na₂SO₄(aq).[3]

-

Separation: Separate the precipitate from the supernatant by centrifugation or vacuum filtration.

-

Washing: Wash the collected precipitate multiple times with deionized water to remove residual ions (e.g., sulfate and sodium).

-

Drying: Dry the final product at a low temperature (e.g., 60-80 °C) in an oven to avoid premature thermal decomposition into zinc oxide. The resulting product is a fine white powder.

Characterization Methodologies

XRD is the primary technique used to confirm the amorphous nature of the synthesized material.[10] Amorphous materials lack the long-range periodic atomic structure of crystals and therefore do not produce sharp Bragg diffraction peaks.[4]

-

Sample Preparation: A small amount of the dried zinc dihydroxide powder is gently packed into a sample holder, ensuring a flat, level surface.

-

Instrumentation: A powder X-ray diffractometer is used, typically with Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10° to 80°) with a slow scan speed (e.g., 1-2°/min).

-

Data Analysis: The resulting diffractogram for an amorphous sample will show the absence of sharp, well-defined peaks. Instead, a broad, diffuse halo or "hump" will be observed, which is characteristic of short-range atomic order.[10][11]

FTIR spectroscopy is used to identify the functional groups present in the compound, primarily the hydroxyl (-OH) and zinc-oxygen (Zn-O) bonds.

-

Sample Preparation: The dried zinc dihydroxide powder is mixed with potassium bromide (KBr) powder in an approximate 1:100 ratio. The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer.

-

Data Collection: A spectrum is typically collected over the mid-infrared range (4000 to 400 cm⁻¹).

-

Data Analysis: The spectrum of zinc dihydroxide will exhibit a strong, broad absorption band around 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups.[12] Vibrational bands related to Zn-O bonds can be observed in the lower wavenumber region (typically below 800 cm⁻¹).[12][13]

Thermal analysis provides quantitative information about the thermal stability and decomposition behavior of the material.

-

Sample Preparation: A small, precisely weighed amount of the dried powder (typically 5-10 mg) is placed into an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Data Collection: The sample is heated from ambient temperature to a higher temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen or air).

-

Data Analysis:

-

The TGA curve will show a distinct weight loss step, typically starting around 100-120 °C, which corresponds to the loss of water as Zn(OH)₂ decomposes to ZnO.[9] The percentage of weight loss can be used to verify the stoichiometry of the decomposition reaction.

-

The DSC curve will show a corresponding endothermic peak in the same temperature range, indicating the energy absorbed during the dehydration and decomposition process. For a purely amorphous material, a glass transition (Tg) might be observable as a step-like change in the baseline, although for zinc dihydroxide, this is often masked by the subsequent decomposition.[14]

-

Role in Drug Development

The unique properties of zinc-based materials, including amorphous zinc dihydroxide and related layered zinc hydroxides (LZHs), make them promising candidates for pharmaceutical applications. Their biocompatibility and low cytotoxicity are key advantages.[5]

Caption: Logical relationship between the properties of zinc hydroxide and its pharmaceutical applications.

-

Drug Delivery Vehicle: Layered zinc hydroxides (LZHs), which can be synthesized from amorphous precursors, have been extensively investigated as drug delivery systems. Their structure allows for the intercalation of anionic drug molecules between the hydroxide layers. This enables a high drug loading capacity and provides a mechanism for controlled release, which can occur through anion exchange or the slow dissolution of the hydroxide matrix in slightly acidic environments (such as in certain body tissues).[5]

-

Topical Formulations: Zinc dihydroxide is used as an active ingredient in topical creams and ointments. It possesses mild astringent, protective, and antiseptic properties, making it effective for treating minor skin irritations and conditions like diaper rash.[6]

-

Wound Care: Due to its absorbent nature, zinc dihydroxide is incorporated into surgical dressings and bandages to help manage wound exudate and maintain a clean healing environment.[3][6]

Conclusion

Amorphous zinc dihydroxide is a versatile material with well-defined, albeit distinct, physicochemical properties compared to its crystalline polymorphs. Its synthesis is readily achievable through simple chemical precipitation, and its amorphous nature can be unequivocally confirmed using standard laboratory techniques such as XRD, FTIR, and thermal analysis. The combination of its amphoteric behavior, specific thermal decomposition profile, and, most importantly, its biocompatibility, has positioned it as a material of growing importance. For professionals in drug development, amorphous and layered zinc hydroxides offer a promising and cost-effective platform for creating advanced drug delivery systems and effective topical therapeutic agents.

References

- 1. Zinc hypoxide (107893-14-1) for sale [vulcanchem.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. Zinc Hydroxide: Structure, Preparation, Properties & Uses [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. Zinc hydroxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thermalsupport.com [thermalsupport.com]

"solubility product of Zn(OH)2 in aqueous solutions"

An In-depth Technical Guide to the Solubility Product of Zinc Hydroxide (B78521) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility product (Ksp) of zinc hydroxide, Zn(OH)₂, in aqueous solutions. It covers the fundamental chemical equilibria, quantitative Ksp data, and detailed experimental protocols for its determination, aimed at professionals in research and development.

Introduction to the Solubility of Zinc Hydroxide

Zinc hydroxide, Zn(OH)₂, is a sparingly soluble inorganic compound with amphoteric properties, meaning it can react as both a base and an acid.[1][2] Its solubility in aqueous solutions is governed by a complex set of equilibria, primarily the dissolution of the solid into its constituent ions and its reactions with excess acid or base. Understanding the solubility product is crucial in various fields, including pharmaceutical development, environmental science, and materials science, as it dictates the concentration of zinc ions in solution under different pH conditions.

The fundamental dissolution equilibrium for zinc hydroxide in water is represented by the following equation:

Zn(OH)₂(s) ⇌ Zn²⁺(aq) + 2OH⁻(aq)[3][4]

The solubility product constant, Ksp, is the equilibrium constant for this reaction and is expressed as:

Ksp = [Zn²⁺][OH⁻]²[5]

Due to its amphoteric nature, Zn(OH)₂ also dissolves in strong bases to form the soluble tetrahydroxozincate(II) complex ion, [Zn(OH)₄]²⁻.[2][3][6] This secondary equilibrium is described by:

Zn(OH)₂(s) + 2OH⁻(aq) ⇌ [Zn(OH)₄]²⁻(aq)[7][8]

The interplay of these equilibria means that the solubility of zinc hydroxide is at a minimum in a specific pH range and increases in both highly acidic and highly alkaline conditions.[9]

Quantitative Data: Solubility Product of Zn(OH)₂

The reported values for the solubility product of Zn(OH)₂ vary in the scientific literature, often due to different experimental conditions such as temperature, ionic strength, and the specific crystalline form of the solid. The following table summarizes some of the reported Ksp values.

| Ksp Value | Temperature (°C) | Molar Solubility (s) in pure water (mol/L) | Reference(s) |

| 3.0 x 10⁻¹⁶ | Room Temperature | 4.2 x 10⁻⁶ | [4][5] |

| 3.0 x 10⁻¹⁷ | 25 | 1.96 x 10⁻⁶ | [10][11][12] |

| 1.2 x 10⁻¹⁷ | Not Specified | Not Specified | [7] |

| 4.1 x 10⁻¹⁷ | Not Specified | 2.17 x 10⁻⁶ | [13] |

| 0.7 x 10⁻¹⁷ - 3.80 x 10⁻¹⁷ | 25 | Not Specified | [14] |

Note: Molar solubility (s) is calculated from Ksp = 4s³.

A study by Reichle, McCurdy, and Hepler (1975) determined the Ksp of the orthorhombic form of Zn(OH)₂ at various temperatures:[14]

| Temperature (°C) | Ksp (x 10⁻¹⁷) |

| 12.5 | 0.9 |

| 25.0 | 1.8 |

| 50.0 | 6.8 |

| 75.0 | 21 |

Chemical Equilibria and Signaling Pathways

The dissolution and amphoteric behavior of Zn(OH)₂ can be visualized as a series of interconnected chemical equilibria. The following diagram illustrates these relationships.

Caption: Equilibrium pathways for solid Zn(OH)₂ in aqueous solution.

Experimental Protocols for Ksp Determination

The determination of the solubility product of Zn(OH)₂ can be achieved through various analytical techniques. Below are detailed methodologies for three common experimental approaches.

Atomic Absorption Spectroscopy (AAS)

This method directly measures the concentration of dissolved zinc ions in a saturated solution.[15][16][17]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of solid Zn(OH)₂ to a series of flasks containing deionized water or a buffer solution of a specific pH.

-

Seal the flasks to prevent contamination and absorption of atmospheric CO₂.

-

Agitate the solutions at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Filter the saturated solutions using a fine-pore syringe filter (e.g., 0.22 µm) to remove all undissolved solid Zn(OH)₂. The filtration must be done carefully to avoid temperature changes that could affect solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant to a concentration range suitable for AAS analysis. The dilution factor must be recorded precisely.

-

-

AAS Measurement:

-

Calibrate the atomic absorption spectrometer using a series of standard solutions of known Zn²⁺ concentrations.[18]

-

Aspirate the diluted samples into the flame or graphite (B72142) furnace of the AAS and measure the absorbance.[19]

-

Determine the concentration of Zn²⁺ in the diluted samples from the calibration curve.

-

-

Ksp Calculation:

-

Calculate the original concentration of Zn²⁺ in the saturated solution by accounting for the dilution factor. This value represents the molar solubility, 's'.

-

The concentration of OH⁻ is 2s.

-

Calculate Ksp using the formula: Ksp = [Zn²⁺][OH⁻]² = (s)(2s)² = 4s³.

-

Potentiometric Titration

This method involves titrating a solution containing Zn²⁺ ions with a standard solution of a precipitating agent (like NaOH) and monitoring the change in potential.[20][21]

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of a soluble zinc salt (e.g., 0.01 M Zn(NO₃)₂).

-

Prepare a standard solution of NaOH (e.g., 0.1 M).

-

-

Titration Setup:

-

Pipette a known volume of the Zn(NO₃)₂ solution into a beaker.

-

Insert a calibrated pH electrode or a zinc ion-selective electrode and a reference electrode into the solution.

-

Begin stirring the solution at a constant rate.

-

-

Titration Procedure:

-

Add the NaOH titrant in small, precise increments from a burette.

-

After each addition, allow the potential (or pH) reading to stabilize and record the value along with the volume of titrant added.[22]

-

Continue the titration well past the equivalence point, which is indicated by a sharp change in potential.

-

-

Data Analysis:

-

Plot the potential (or pH) versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).

-

At any point before the equivalence point, the concentrations of Zn²⁺ and OH⁻ can be calculated. The concentration of free Zn²⁺ is the initial concentration minus the amount that has precipitated. The OH⁻ concentration can be determined from the pH.

-

Calculate Ksp using the ion concentrations at several points on the titration curve and average the results.

-

Conductometry

This technique measures the electrical conductivity of a saturated solution of Zn(OH)₂, which is related to the concentration of its ions.[23][24]

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of Zn(OH)₂ in high-purity, deionized water as described in the AAS method. It is crucial to use water with very low intrinsic conductivity.

-

-

Conductivity Measurement:

-

Calibrate the conductometer using standard KCl solutions.

-

Measure the conductivity of the pure deionized water used to prepare the solution.

-

Rinse the conductivity cell with the saturated Zn(OH)₂ solution, then measure the conductivity of the filtered saturated solution.

-

-

Calculation of Solubility:

-

The specific conductance of the Zn(OH)₂ solution (κ_salt) is the measured conductivity of the solution minus the conductivity of the water.

-

The molar conductivity at infinite dilution (Λ°m) for Zn(OH)₂ is the sum of the limiting molar ionic conductivities of its ions: Λ°m(Zn(OH)₂) = λ°(Zn²⁺) + 2λ°(OH⁻). These values are available in standard chemical data tables.

-

The molar solubility (s) can be calculated using the formula: s = (1000 * κ_salt) / Λ°m.[25]

-

-

Ksp Calculation:

-

Once the molar solubility 's' is determined, calculate Ksp as Ksp = 4s³.

-

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for the experimental determination of the Ksp of Zn(OH)₂.

Caption: Generalized workflow for Ksp determination of Zn(OH)₂.

Conclusion

The solubility product of zinc hydroxide is a critical parameter that is influenced by temperature and pH. The amphoteric nature of Zn(OH)₂ leads to increased solubility in both acidic and strongly alkaline conditions. Accurate determination of its Ksp requires carefully controlled experimental conditions and the use of sensitive analytical techniques such as atomic absorption spectroscopy, potentiometric titration, or conductometry. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working with zinc compounds in aqueous systems.

References

- 1. Zinc hydroxide: amphoterism, preparation, applications - PCC Group Product Portal [products.pcc.eu]

- 2. quora.com [quora.com]

- 3. Is the solubility of Zn(OH)2 increased, decreased, or unchanged - McMurry 8th Edition Ch 17 Problem 117b [pearson.com]

- 4. What is the dissociation of \text{Zn}{\left(\text{OH}\right)}_{{2}}?.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. Zinc hydroxide - Wikipedia [en.wikipedia.org]

- 7. Zn(OH)2 is an amphoteric hydroxide and is involved in the following two equilibria in aqueous solutions.Zn(OH)2(s)⇌Zn2+(aq)+2OH−(aq);Ksp=1.2×10−17Zn(OH)2(s)+2OH−(aq)⇌[Zn(OH)4]2−(aq);Kc=0.12At what pH the solubility of Zn(OH)2 be minimum? If your answer is X then given the value of X2 . [infinitylearn.com]

- 8. brainly.com [brainly.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. brainly.com [brainly.com]

- 11. wyzant.com [wyzant.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Zinc hydroxide, Zn(OH)2 (Ksp = 4.1 x 10^-17), is nearly insoluble - McMurry 8th Edition Ch 17 Problem 125 [pearson.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. dl.asminternational.org [dl.asminternational.org]

- 17. Atomic Absorption Spectrometry (AAS) Information | Thermo Fisher Scientific - US [thermofisher.com]

- 18. agilent.com [agilent.com]

- 19. Atomic Absorption Spectroscopy, Principles and Applications | Technology Networks [technologynetworks.com]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]

- 22. cost-nectar.eu [cost-nectar.eu]

- 23. scribd.com [scribd.com]

- 24. satyensaha.com [satyensaha.com]

- 25. m.youtube.com [m.youtube.com]

"thermal decomposition of zinc dihydroxide to zinc oxide"

An In-depth Technical Guide on the Thermal Decomposition of Zinc Dihydroxide to Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc dihydroxide (Zn(OH)₂) into zinc oxide (ZnO), a critical process in the synthesis of ZnO nanoparticles for various applications, including pharmaceuticals and catalysis. This document details the reaction mechanism, kinetics, experimental protocols, and characterization of the resulting materials.

Introduction to the Thermal Decomposition Process

The thermal decomposition of zinc dihydroxide is a straightforward, endothermic process where heat is applied to the precursor to yield zinc oxide and water vapor. The overall reaction is:

Zn(OH)₂ (s) → ZnO (s) + H₂O (g)

This reaction is fundamental for producing ZnO with controlled purity, particle size, and morphology. The properties of the final ZnO product are highly dependent on the characteristics of the precursor and the specific conditions of the thermal treatment, such as temperature, heating rate, and atmosphere. While pure zinc dihydroxide is the most direct precursor, other related compounds like zinc hydroxide (B78521) carbonate (Zn₅(CO₃)₂(OH)₆) and zinc hydroxide nitrate (B79036) (Zn₅(OH)₈(NO₃)₂·2H₂O) are also commonly used, decomposing through more complex, multi-step pathways.[1][2]

The decomposition of ε-Zn(OH)₂ is characterized by a single-step mass loss corresponding to the release of water.[3] The resulting ZnO is a solid that is famously thermochromic, appearing yellow when hot and white when cool.[4]

Reaction Kinetics and Thermodynamics

The thermal decomposition of zinc dihydroxide is a solid-state reaction. The kinetics of this process can be investigated using techniques like Thermogravimetric Analysis (TGA). The reaction is characterized by an induction period followed by a sigmoidal mass loss curve under isothermal conditions.[5] The activation energy (Ea) for the decomposition provides insight into the energy barrier that must be overcome for the reaction to proceed.

The table below summarizes key quantitative data for the thermal decomposition of various zinc hydroxide precursors.

Table 1: Decomposition Temperatures and Activation Energies

| Precursor Material | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Notes |

| ε-Zinc Dihydroxide (ε-Zn(OH)₂) | ~125 - 137 | ~100 | Decomposition temperature is the melting point where decomposition begins.[5][6][7] The activation energy converges to this value during the mass loss process.[5] |

| Zinc Hydroxide Carbonate (Zn₅(CO₃)₂(OH)₆) | ~150 - 248 | 132 - 153 | Decomposition starts around 150°C and becomes significant above 200°C, peaking around 248°C.[1][8] |

| Zinc Hydroxide Nitrate (Zn₅(OH)₈(NO₃)₂·2H₂O) | ~80 - 250 (multi-step) | Not specified | Involves multiple intermediate compounds.[9] |

| Zinc Hydroxide Sulphate (Zn₄(OH)₆SO₄·4H₂O) | ~235 - 800 (multi-step) | Not specified | Decomposes through several stable intermediates, with final transformation to ZnO occurring at high temperatures.[10] |

The properties of the resulting zinc oxide, such as crystallite size and surface area, are crucial for its application and are influenced by the calcination temperature.

Table 2: Properties of ZnO from Zinc Hydroxide Carbonate Decomposition

| Calcination Temperature (°C) | Calcination Time (hours) | Crystallite Size (nm) | Specific Surface Area (m²/g) |

| 250 - 350 | 1 | 15 - 22 (calculated from surface area) | 47 - 65 |

| 300 | 1 | 5 - 20 (observed by TEM) | Not specified |

Data sourced from studies on Zn₅(CO₃)₂(OH)₆ decomposition.[1]

Experimental Protocols

The synthesis of ZnO via thermal decomposition involves two primary stages: the preparation of the zinc dihydroxide precursor and its subsequent calcination. The characterization of the precursor and the final product is essential for ensuring quality and understanding the material properties.

Synthesis of Zinc Dihydroxide Precursor

A common method for preparing the Zn(OH)₂ precursor is through precipitation from a zinc salt solution.[11][12]

-

Preparation of Solutions: Prepare an aqueous solution of a zinc salt (e.g., 0.1 M zinc nitrate, Zn(NO₃)₂) and a separate aqueous solution of a base (e.g., 0.2 M sodium hydroxide, NaOH).[11]

-

Precipitation: Slowly add the sodium hydroxide solution to the zinc nitrate solution under constant stirring. A white precipitate of zinc dihydroxide will form.

-

Washing: Centrifuge the resulting suspension to separate the precipitate. The precipitate should be washed multiple times with deionized water and methanol (B129727) to remove any unreacted precursors and by-products.[12]

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) overnight to remove residual solvent without initiating decomposition.[11]

Thermal Decomposition and Characterization

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful tools for studying the decomposition process.

-

Sample Preparation: Place a precisely weighed amount of the dried Zn(OH)₂ precursor (typically 4-10 mg) into an alumina (B75360) or platinum crucible.[3][13]

-

TGA/DTA Analysis:

-

Place the crucible in the TGA/DTA instrument.

-

Heat the sample from room temperature to a final temperature (e.g., 450°C or higher) at a controlled heating rate (e.g., 3-5 °C/min) under a controlled atmosphere (typically air or nitrogen).[1][13]

-

Record the mass loss (TGA) and temperature difference (DTA) as a function of temperature. The TGA curve will show a single-step mass loss of approximately 18.0% for pure Zn(OH)₂, corresponding to the loss of one water molecule.[3] The DTA curve will show an endothermic peak at the decomposition temperature.

-

-

Structural and Morphological Analysis:

-

X-ray Diffraction (XRD): Perform XRD analysis on the solid residue after decomposition to confirm the formation of the crystalline wurtzite ZnO structure.[1][12]

-

Electron Microscopy (SEM/TEM): Use Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology, particle size, and porosity of the resulting ZnO powder.[1]

-

Visualizing the Process

Diagrams created using Graphviz illustrate the key processes involved in the synthesis and analysis of zinc oxide.

Caption: Overall reaction pathway for the thermal decomposition of Zn(OH)₂.

Caption: Experimental workflow from precursor synthesis to ZnO characterization.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. eu01.alma.exlibrisgroup.com [eu01.alma.exlibrisgroup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Zinc hydroxide - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Zinc hydroxide sulphate and its transformation to crystalline zinc oxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. brainly.in [brainly.in]

- 12. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Layered Zinc Hydroxide: Structure, Composition, and Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Layered zinc hydroxide (B78521) (LZH) and its related compounds, such as layered hydroxide salts (LHS) and zinc basic salts (ZBS), are a class of inorganic lamellar materials garnering significant interest in the pharmaceutical sciences. Their unique brucite-like layered structure, coupled with inherent biocompatibility and anion-exchange capabilities, makes them exceptional candidates for advanced drug delivery systems. This technical guide provides a comprehensive overview of the core structure and composition of LZH materials, details established experimental protocols for their synthesis and characterization, and presents quantitative data on their structural and drug-loading properties. Furthermore, it visualizes key experimental workflows and the signaling pathways of prominent drugs intercalated within LZH, offering a critical resource for professionals in drug development and materials science.

Core Structure and Composition of Layered Zinc Hydroxide

Layered zinc hydroxides possess a structure analogous to that of brucite (Mg(OH)₂), which consists of octahedrally coordinated metal ions surrounded by hydroxyl groups.[1] These layers are positively charged, necessitating the presence of interlayer anions to maintain charge neutrality.[2] The general chemical formula for layered hydroxide salts, including LZH, is M(II)ₓ(OH⁻)₂ₓ₋ₘyAᵐ⁻y·nH₂O, where M(II) is a divalent metal cation like Zn²⁺, and Aᵐ⁻ is an exchangeable interlayer anion.[3]

A more specific formula for many layered zinc hydroxides is [Zn₅(OH)₈(A)₂·nH₂O], where 'A' represents the intercalated anion.[4] The structure is composed of edge-sharing sheets of octahedral zinc hydroxide units. A key feature is that one-quarter of the octahedrally coordinated zinc ions are substituted by two tetrahedrally coordinated zinc ions, positioned above and below the main layer.[5] Water molecules are often coordinated at the apexes of these tetrahedra.[5] The interlayer space, occupied by the charge-compensating anions and water molecules, is a critical determinant of the material's properties and its utility in drug delivery. The nature of the intercalated anion significantly influences the basal spacing (the distance between adjacent hydroxide layers).

Quantitative Data: Structural and Drug Loading Parameters

The ability to tune the interlayer spacing by intercalating different anionic drugs is a hallmark of LZH-based drug delivery systems. The following tables summarize key quantitative data from the literature.

| Intercalated Anion | Basal Spacing (Å) | Drug Loading (% w/w) | Reference |

| Nitrate (B79036) | 9.57 | - | [6] |

| Phosphate | 6.78 | - | [7] |

| Acetate | - | - | [4] |

| Oleate | - | - | [4] |

| Dodecyl Sulfate | 24.7 - 31.5 | - | [5] |

| Benzoate | 14.7 - 19.3 | - | [4][8] |

| Vitamin B3 (Nicotinate) | 10.9, 17.6 | - | [9] |

| Vitamin B5 (Pantothenate) | 21.8 | - | [9] |

| Vitamin L (2-Aminobenzoate) | 13.6 | - | [9] |

Table 1: Basal Spacing of Layered Zinc Hydroxide with Various Intercalated Anions.

| Intercalated Drug | Basal Spacing (Å) | Drug Loading (% w/w) | Release Kinetics/Time | Reference |

| Naproxen | 22.09 | - | Controlled release at pH 4.8 & 7.4 | [6] |

| Methotrexate | 21.3 | - | Sustained release over 48h (Ritger-Peppas model) | [10] |

| Ibuprofen | 19.54 | ~26 | Controlled release at pH 4.8 & 7.4 | [3][11] |

| Ciprofloxacin (B1669076) | - | - | Slow release over 80h | [1][12] |

| Salicylic (B10762653) Acid | 23.9 | 29.66 | Controlled release | [13] |

| Protocatechuic Acid | 12.7 | 35.7 | - | [6] |

| Diclofenac | 22.5 | 41.8 | - | [13] |

Table 2: Structural and Release Characteristics of Drug-Intercalated Layered Zinc Hydroxides.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of LZH materials.

Synthesis of Layered Zinc Hydroxide

4.1.1 Co-precipitation Method This is the most common and straightforward method for synthesizing LZH.

-

Preparation of Solutions: Prepare an aqueous solution containing zinc nitrate hexahydrate (e.g., 0.15 M) and aluminum nitrate nonahydrate (e.g., 0.05 M) if a layered double hydroxide is desired. Prepare a separate alkaline solution of sodium carbonate (e.g., 0.5 M) and sodium hydroxide.[14]

-

Precipitation: Add the metal salt solution dropwise to the sodium carbonate solution under vigorous stirring. Maintain a constant pH (typically between 7.5 and 11) by the controlled addition of the sodium hydroxide solution.[14]

-

Aging: Age the resulting slurry at an elevated temperature (e.g., 65°C) for a specified period (e.g., 18-24 hours) to improve crystallinity.[15]

-

Washing and Drying: Centrifuge the precipitate, wash it thoroughly with deionized water to remove excess ions, and dry it in an oven at a controlled temperature (e.g., 60-70°C).[15]

4.1.2 Hydrothermal Method This method is employed to obtain LZH with high crystallinity and uniform particle size.

-

Preparation of Precursor Solution: Prepare a mixed solution of zinc nitrate and a precipitating agent (e.g., NaOH, urea) in deionized water.

-

Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 110-180°C) for a defined duration (e.g., 2-48 hours).[8][12][16]

-

Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it under vacuum or in an oven.

4.1.3 Ion-Exchange Method for Drug Intercalation This method is used to intercalate drug anions into a pre-synthesized LZH.

-

Preparation of LZH Precursor: Synthesize a suitable LZH precursor, typically with a readily exchangeable anion like nitrate (LZH-NO₃).

-

Preparation of Drug Solution: Prepare a solution of the desired drug in its anionic form. This may require dissolving the drug in an alkaline solution (e.g., NaOH).

-

Ion Exchange Reaction: Disperse the LZH-NO₃ precursor in the drug solution and stir the mixture for an extended period (e.g., 24-72 hours) at room temperature or slightly elevated temperatures. The drug anions in the solution will exchange with the nitrate ions in the LZH interlayer.

-

Washing and Drying: Collect the resulting drug-intercalated LZH by centrifugation, wash it thoroughly to remove any non-intercalated drug, and dry it.

Characterization Techniques

4.2.1 Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Grind the LZH powder to a fine, homogenous consistency using an agate mortar and pestle. Mount the powder on a sample holder, ensuring a flat, smooth surface.[17][18]

-

Data Collection: Collect the diffraction pattern over a 2θ range typically from 2° to 70° using Cu Kα radiation.

-

Analysis: Determine the basal spacing (d-spacing) from the position of the (00l) diffraction peaks using Bragg's law. Assess the crystallinity based on the sharpness and intensity of the diffraction peaks.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the LZH sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.[8][19]

-

Data Collection: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to O-H stretching of hydroxyl groups and water (around 3400 cm⁻¹), M-O and M-O-H vibrations (below 1000 cm⁻¹), and the functional groups of the intercalated anions.[20][21][22]

4.2.3 Thermogravimetric Analysis (TGA)

-

Experimental Conditions: Place a small, accurately weighed amount of the LZH sample (5-10 mg) in an alumina (B75360) crucible. Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11][15]

-

Analysis: Analyze the weight loss as a function of temperature to determine the thermal stability of the LZH and the intercalated drug. The different weight loss steps correspond to the removal of physisorbed and interlayer water, dehydroxylation of the layers, and decomposition of the interlayer anions.

4.2.4 Scanning Electron Microscopy (SEM)

-

Sample Preparation: Mount the LZH powder on an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[23][24]

-

Imaging: Acquire images at different magnifications to observe the morphology, particle size, and aggregation of the LZH platelets.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for LZH-Based Drug Delivery

The following diagram illustrates a typical experimental workflow for the development and evaluation of an LZH-based drug delivery system.

Caption: A generalized experimental workflow for LZH-based drug delivery systems.

Signaling Pathway of Intercalated Drugs

LZHs act as nanocarriers that release the drug, which then interacts with its specific cellular targets. The following diagrams illustrate the signaling pathways of two common anti-inflammatory drugs that can be intercalated into LZHs.

5.2.1 Methotrexate Signaling Pathway

Methotrexate's anti-inflammatory effects are largely mediated through the adenosine (B11128) signaling pathway.[3][10]

Caption: Methotrexate's anti-inflammatory signaling pathway initiated by its release from an LZH carrier.

5.2.2 Naproxen Signaling Pathway

Naproxen, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes.[25][26][27]

Caption: Naproxen's mechanism of action via COX inhibition following its release from an LZH carrier.

Conclusion

Layered zinc hydroxides represent a versatile and promising platform for the development of advanced drug delivery systems. Their well-defined structure, tunable interlayer spacing, and biocompatibility allow for the effective intercalation and controlled release of a wide range of therapeutic agents. A thorough understanding of their synthesis, characterization, and interaction with drug molecules, as outlined in this guide, is essential for harnessing their full potential in pharmaceutical applications. The continued exploration of LZH-drug nanohybrids is poised to yield innovative solutions for targeted and sustained drug delivery, ultimately improving therapeutic outcomes.

References

- 1. Release behavior and toxicity profiles towards A549 cell lines of ciprofloxacin from its layered zinc hydroxide intercalation compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nanohybrid based on layered zinc hydroxide with salicylic acid drug: Investigation of the structure and controlled release properties [jmchemsci.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Structural and physicochemical aspects of drug release from layered double hydroxides and layered hydroxide salts [repositorio.unifesp.br]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Investigation of Thermal Behavior of Layered Double Hydroxides Intercalated with Carboxymethylcellulose Aiming Bio-Carbon Based Nanocomposites [mdpi.com]

- 12. Release behavior and toxicity profiles towards A549 cell lines of ciprofloxacin from its layered zinc hydroxide intercalation compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

- 14. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research Management System دانشگاه شهید مدنی آذربایجان | Layered zinc hydroxide–ibuprofen nanohybrids: synthesis and characterization [pajouhesh.azaruniv.ac.ir]

- 17. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 20. Effect of Drying on the Fabrication of MgAl Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Formation Mechanism of Zinc Dihydroxide Precipitates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc dihydroxide (Zn(OH)₂), a compound of significant interest in materials science, catalysis, and pharmaceutical applications, is typically synthesized via precipitation reactions in aqueous media. Understanding the fundamental mechanisms governing its formation is critical for controlling the physicochemical properties of the final product, such as crystallinity, particle size, and morphology. This technical guide provides a comprehensive overview of the formation of zinc dihydroxide precipitates, detailing the underlying chemical principles, experimental protocols, and key influencing factors. It covers the hydrolysis of zinc ions, nucleation and growth phenomena, the formation of various polymorphs, and the subsequent transformation into zinc oxide. Quantitative data is summarized for clarity, and detailed experimental workflows are provided alongside explanatory diagrams to offer a thorough understanding for researchers and professionals in related fields.

Core Chemical Principles

The formation of zinc dihydroxide precipitate is primarily governed by the hydrolysis of aquated zinc ions (Zn²⁺) in solution, followed by nucleation and particle growth. The overall process is highly dependent on the pH of the medium.

Hydrolysis of Zinc Ions

In an aqueous solution, zinc ions exist as hydrated complexes, typically the hexaaqua zinc(II) ion, [Zn(H₂O)₆]²⁺. The addition of a base (a source of hydroxide (B78521) ions, OH⁻) initiates a series of hydrolysis and condensation reactions. The process begins with the stepwise replacement of water ligands by hydroxide ions.[1]

The key reactions can be summarized as follows:

-

Initial Hydrolysis: Zn²⁺(aq) + OH⁻(aq) ⇌ [Zn(OH)]⁺(aq)[2]

-

Precipitation: Upon further addition of hydroxide ions, the solution becomes supersaturated with respect to zinc dihydroxide, leading to the formation of a solid precipitate.[3] [Zn(OH)]⁺(aq) + OH⁻(aq) ⇌ Zn(OH)₂(s)

The overall precipitation reaction from a zinc salt (e.g., ZnSO₄, ZnCl₂, Zn(NO₃)₂) and a base (e.g., NaOH) is: Zn²⁺(aq) + 2OH⁻(aq) → Zn(OH)₂(s)[4]

Amphoteric Nature and Dissolution in Excess Base

Zinc dihydroxide is amphoteric, meaning it can react with both acids and bases.[5] In the presence of excess strong base, the precipitate redissolves to form soluble zincate complexes, most commonly the tetrahydroxozincate(II) ion, [Zn(OH)₄]²⁻.[6][7]

Zn(OH)₂(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq)[8]

This behavior is a critical factor in synthesis, as controlling the pH is essential to prevent the dissolution of the desired precipitate.

Below is a diagram illustrating the pH-dependent formation and dissolution pathway of zinc dihydroxide.

Quantitative Data

The formation and stability of zinc dihydroxide are described by several key thermodynamic and physical constants.

Table 1: Physicochemical Properties of Zinc Dihydroxide

| Property | Value | Reference(s) |

| Chemical Formula | Zn(OH)₂ | [5] |

| Molar Mass | 99.424 g/mol | [5] |

| Appearance | White, amorphous or crystalline powder | [4] |

| Density | 3.053 g/cm³ | [5] |

| Decomposition Temperature | 125 °C | [5][9] |

| Solubility in Water (25 °C) | 0.000199 g/100 g (approx. 2.0 x 10⁻⁵ mol/L) | [9] |

| Solubility Product (Ksp) at 25 °C | 3.0 x 10⁻¹⁷ | [5] |

| Standard Enthalpy of Formation (ΔfH⁰) | -642 to -645.4 kJ/mol | [5][9] |

Table 2: Influence of pH on Zinc Species Formation

| pH Range | Dominant Species / Precipitate | Reference(s) |

| < 7 | Zn²⁺(aq), [Zn(OH)]⁺(aq) | [10][11] |

| 8 - 10 | Zn₄(OH)₆SO₄(s) (in sulfate (B86663) media) | [10] |

| ~8.3 - 11 | Zn(OH)₂(s) | [7][11] |

| > 11 | [Zn(OH)₄]²⁻(aq) | [7][11] |

Nucleation, Growth, and Aging

The formation of the solid phase from a supersaturated solution involves two main stages: nucleation and crystal growth.

-

Nucleation: This is the initial formation of small, stable solid nuclei from the solute. Prevailing models suggest two potential scenarios for ZnO formation from solution, which are relevant to its hydroxide precursor:

-

Crystal Growth: Once stable nuclei are formed, they grow by the addition of more solute molecules from the solution. The morphology of the resulting crystals is influenced by factors like precursor concentration, temperature, and the presence of surfactants or capping agents.[12]

-

Aging: After precipitation, the solid phase often undergoes an "aging" process, which is a crucial stage in particle formation.[13] During aging, the initially formed, often amorphous or poorly crystalline, precipitate can transform into a more stable crystalline phase. This can occur through several mechanisms:

-

Dissolution-Reprecipitation: Less stable, smaller particles dissolve and reprecipitate onto larger, more stable crystals (Ostwald ripening).[13]

-

In Situ Crystallization: Amorphous precipitate transforms directly into a crystalline structure without re-entering the solution phase.[13]

-

Solid-Solid Phase Transformation: A direct structural rearrangement within the solid state.[13]

-

Aging is often accompanied by dehydration, where zinc dihydroxide transforms into the more thermodynamically stable zinc oxide (ZnO).[13]

Zn(OH)₂(s) → ZnO(s) + H₂O(l)[4]

The following diagram illustrates the overall mechanism from ion to aged precipitate.

Polymorphism of Zinc Dihydroxide

Zinc dihydroxide exists in several mineral polymorphs, which are compounds with the same chemical formula but different crystal structures. The naturally occurring forms are rare and include:

The formation of a specific polymorph during synthesis depends on the precise reaction conditions, though the ε-Zn(OH)₂ (wülfingite) form is often considered the most stable.[15] The presence of other ions in the solution can also lead to the precipitation of related layered hydroxide salts, such as zinc hydroxide nitrate (B79036) (Zn₅(OH)₈(NO₃)₂·2H₂O) or basic zinc sulfate (Zn₄SO₄(OH)₆·xH₂O), instead of pure Zn(OH)₂.[10][18]

Experimental Protocols

The synthesis of zinc dihydroxide is typically achieved via chemical precipitation. The following protocols outline a general procedure and a method for its subsequent conversion to zinc oxide.

Protocol 1: Synthesis of Zinc Dihydroxide Precipitate

This protocol describes a standard laboratory procedure for precipitating zinc dihydroxide.

Materials and Equipment:

-

Zinc salt precursor (e.g., Zinc Sulfate Heptahydrate, ZnSO₄·7H₂O)

-

Precipitating agent (e.g., Sodium Hydroxide, NaOH)

-

Deionized water

-

Beakers, magnetic stirrer, and stir bar

-

pH meter

-

Centrifuge and tubes

-

Drying oven

Procedure:

-

Solution Preparation:

-

Prepare an aqueous solution of the zinc salt (e.g., 0.2 M ZnSO₄).

-

Prepare an aqueous solution of the base (e.g., 0.4 M NaOH).[19]

-

-

Precipitation:

-

Place the zinc salt solution in a beaker on a magnetic stirrer and begin vigorous stirring.

-

Slowly add the NaOH solution dropwise to the zinc salt solution. A white precipitate of zinc dihydroxide will form immediately.[20]

-

Monitor the pH of the suspension. Continue adding the base until a final pH of approximately 8.3-9 is reached. Avoid exceeding a pH of 11 to prevent redissolution.[7]

-

-

Aging:

-

Continue stirring the suspension at room temperature for a set period (e.g., 2 hours) to allow the precipitate to age.[20]

-

-

Washing:

-

Collect the precipitate by centrifugation (e.g., 5000 rpm for 20 minutes).[19]

-